molecular formula C12H11ClO2 B13052664 Ozagrel impurity IV

Ozagrel impurity IV

Cat. No.: B13052664
M. Wt: 222.67 g/mol
InChI Key: UHLUMANHYXDFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ozagrel impurity IV undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Ozagrel impurity IV can be compared with other thromboxane A2 inhibitors such as:

    Aspirin: Unlike ozagrel, aspirin inhibits cyclooxygenase, which is upstream in the thromboxane A2 synthesis pathway.

    Ridogrel: This compound also inhibits thromboxane A2 synthetase but has additional antiplatelet effects.

    Terutroban: It acts as a thromboxane receptor antagonist, blocking the effects of thromboxane A2 rather than inhibiting its synthesis.

The uniqueness of this compound lies in its specific inhibition of thromboxane A2 synthetase without affecting prostacyclin production, making it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

ethyl 3-[4-(chloromethyl)phenyl]prop-2-ynoate

InChI

InChI=1S/C12H11ClO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,9H2,1H3

InChI Key

UHLUMANHYXDFIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)CCl

Origin of Product

United States

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